molecular formula C20H23ClO2 B1244546 Ethynerone CAS No. 3124-93-4

Ethynerone

Cat. No.: B1244546
CAS No.: 3124-93-4
M. Wt: 330.8 g/mol
InChI Key: KEOBKPHJNAILCW-FUMNGEBKSA-N
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Description

Ethynerone, also known as 17α-(2-chloroethynyl)estra-4,9-dien-17β-ol-3-one, is a steroidal progestin belonging to the 19-nortestosterone group. It was first reported in 1961 but was never marketed. Under the developmental code name MK-665, it was studied in combination with mestranol as an oral contraceptive .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethynerone involves the chloroethynylation of norethisterone. The process typically includes the reaction of norethisterone with acetylene in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its discontinuation in clinical development. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethynerone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.

    Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Ethynerone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that result in the desired physiological effects. The molecular targets include various genes involved in the regulation of the menstrual cycle and reproductive functions .

Comparison with Similar Compounds

Ethynerone is similar to other steroidal progestins such as:

  • Norethisterone
  • Norgestrel
  • Chlormadinone acetate
  • Medroxyprogesterone acetate

Uniqueness

This compound is unique due to its chloroethynyl group, which distinguishes it from other progestins. This structural feature contributes to its specific binding affinity and activity at progesterone receptors .

Properties

CAS No.

3124-93-4

Molecular Formula

C20H23ClO2

Molecular Weight

330.8 g/mol

IUPAC Name

(8S,13S,14S,17S)-17-(2-chloroethynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H23ClO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-9H2,1H3/t17-,18+,19+,20-/m1/s1

InChI Key

KEOBKPHJNAILCW-FUMNGEBKSA-N

SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCl)O

Isomeric SMILES

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#CCl)O

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCl)O

Key on ui other cas no.

3124-93-4

Synonyms

17-alpha-chloroethynyl-19-nor-4,9-androstadien-17-beta-ol-3-one
19-nor-17-alpha-pregna-4,9-dien-20-yn-3-one, 21-chloro-17-hydroxy-
ethynerone

Origin of Product

United States

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